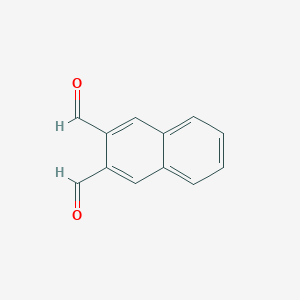

2,3-Naphthalenedicarboxaldehyde

Description

Historical Context and Evolution of Naphthalene-2,3-dicarbaldehyde Research

The exploration of naphthalene-2,3-dicarbaldehyde (NDA) in chemical literature began to gain momentum with its identification as a highly effective derivatizing agent. Early research highlighted its utility in analytical chemistry, particularly for the sensitive detection of primary amines. A notable milestone was its report as a selective reagent for arginine in 1984. researchgate.net This initial breakthrough paved the way for its broader application in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for the analysis of amino acids and peptides. researchgate.netnih.gov

The reaction of NDA with primary amines in the presence of a nucleophile, such as cyanide, to form highly fluorescent and stable 1-cyano-2-alkyl-benz[f]isoindole (CBI) derivatives became a cornerstone of its application. pickeringlabs.comnih.gov This method offered significant advantages over other reagents like o-phthalaldehyde (B127526) (OPA), as the resulting NDA derivatives demonstrated greater stability. nih.govresearchgate.net Research in the late 1980s further solidified its role by demonstrating its suitability for the electrochemical detection of tagged amino acids, achieving detection limits in the attomole range. nih.gov

Over the years, the synthesis of NDA and its derivatives has also evolved. While early methods existed, research has continued to refine synthetic pathways. For instance, mechanochemical oxidation of naphthalene-2,3-dimethanol has been shown to yield naphthalene-2,3-dicarbaldehyde in high yields. rsc.org The evolution of research has thus transitioned from its initial application as a derivatization agent to its use as a versatile precursor in the synthesis of more complex molecular structures.

Significance and Versatility of Naphthalene-2,3-dicarbaldehyde in Contemporary Chemical Science

The significance of naphthalene-2,3-dicarbaldehyde in modern chemical science is a direct result of its versatile reactivity, stemming from its dual aldehyde functionalities and aromatic naphthalene (B1677914) core. scbt.com This versatility allows it to serve as a critical intermediate in the synthesis of a wide array of organic compounds, including dyes, polymers, and other functional materials. scbt.com

A primary area of its contemporary application is in the development of fluorescent probes for biologically significant molecules. thno.orgnih.gov For example, NDA and its derivatives have been successfully employed to create chemosensors for the detection of biothiols like glutathione (B108866) (GSH), which are crucial in various physiological processes. thno.orgnih.gov The reaction of NDA with primary amines and a nucleophile leads to the formation of highly fluorescent derivatives, a property that is harnessed for sensitive detection in complex biological systems. pickeringlabs.comthermofisher.com

Furthermore, naphthalene-2,3-dicarbaldehyde is a key building block in materials science and supramolecular chemistry. Its planar structure facilitates π-π stacking interactions, which are important for creating ordered molecular assemblies. scbt.com It is used in the synthesis of acene-dicarbaldehydes, which are precursors to potential high-value organic semiconductors. rsc.orgresearchgate.net The reactivity of its aldehyde groups allows for its incorporation into larger, conjugated systems and framework solids like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), although research into its direct use in this area is less common than its hydroxylated analogue, 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde.

The compound's utility extends to the synthesis of novel heterocyclic systems through condensation reactions. For example, it reacts with 1,3-diphenylacetone (B89425) in double-aldol condensation reactions to form acenotropones. rsc.orgresearchgate.net This reactivity underscores its role as a foundational molecule for constructing complex organic architectures with interesting photophysical properties.

Research Gaps and Future Trajectories in Naphthalene-2,3-dicarbaldehyde Studies

Despite its established utility, several research gaps and promising future trajectories exist in the study of naphthalene-2,3-dicarbaldehyde. One of the primary areas for future exploration lies in expanding the synthetic methodologies to create larger, more complex acene-2,3-dicarbaldehydes with tailored electronic properties. rsc.org While methods for naphthalene-2,3-dicarbaldehyde are well-established, the synthesis of its higher analogues, such as tetracene- and pentacene-dicarbaldehydes, remains a challenge, with literature on the subject being sparse. rsc.org Overcoming these synthetic hurdles could unlock new materials for applications in organic electronics.

Another area ripe for further investigation is the complete elucidation of the reaction mechanisms between NDA and various biomolecules. For instance, while it is known to react with biothiols, the precise sensing mechanism has not been fully confirmed for all cases due to the complexity of the reaction products. thno.org A deeper understanding of these mechanisms could lead to the rational design of more selective and sensitive fluorescent probes for medical diagnostics. thno.orgnih.gov

Future research is also likely to focus on the development of novel materials derived from naphthalene-2,3-dicarbaldehyde. Its potential as a precursor to organic semiconductors is an area of significant interest, with studies suggesting that its derivatives could exhibit excellent photooxidative resistance and solubility, making them suitable for use in electronic devices. rsc.orgresearchgate.net The functionalization of the naphthalene ring with different substituents could further tune the electronic and photophysical properties of these materials. thno.org The synthesis of novel α,α′-diaryl-2,3-acenedimethanols and acenotropones from acene-2,3-dicarbaldehydes has already demonstrated the potential for creating new molecules with unique optical properties. researchgate.net

Research Findings on Naphthalene-2,3-dicarbaldehyde

The following tables summarize key research findings related to the application and properties of naphthalene-2,3-dicarbaldehyde.

Table 1: Applications of Naphthalene-2,3-dicarbaldehyde in Analytical Chemistry

| Application Area | Analyte(s) | Methodology | Key Finding | Reference(s) |

|---|---|---|---|---|

| Amino Acid Analysis | Primary amines, amino acids | Pre-column or post-column derivatization with HPLC/CE and fluorescence/electrochemical detection | Forms stable and highly fluorescent derivatives, allowing for detection at very low concentrations (attomole to picomole levels). | researchgate.netpickeringlabs.comnih.govnih.gov |

| Biogenic Amine Detection | Histamine | Pulsed-post column derivatization with liquid chromatography | Reduces reagent consumption, making the use of more expensive reagents like NDA economically viable for routine analysis. | nih.gov |

| Peptide Analysis | Substance P and its metabolites | Micellar electrokinetic chromatography (MEKC) | Successful separation of six lysine-containing peptides after derivatization with NDA. | nih.gov |

Table 2: Naphthalene-2,3-dicarbaldehyde in the Synthesis of Functional Molecules

| Product Class | Synthetic Reaction | Significance of Product | Reference(s) |

|---|---|---|---|

| Fluorescent Probes | Reaction with primary amines and a nucleophile | Creation of sensors for biothiols and other primary amines for applications in cell imaging and diagnostics. | pickeringlabs.comthno.orgnih.gov |

| Acenotropones | One-pot, double-aldol condensation with 1,3-diphenylacetone | Synthesis of novel heterocyclic compounds with unique optical properties. | rsc.orgresearchgate.net |

| α,α′-Dimesityl-2,3-acenedimethanols | Grignard reaction with mesityl magnesium bromide | Formation of novel diols, demonstrating the synthetic utility of the dicarbaldehyde functionality. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLKLQPLOWLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221710 | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-49-7 | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Naphthalenedialdehyde [Fluorimetric reagent for primary Amines] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-NAPHTHALENEDICARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z676031J38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Naphthalene 2,3 Dicarbaldehyde

Strategic Synthetic Routes to Naphthalene-2,3-dicarbaldehyde

The synthesis of naphthalene-2,3-dicarbaldehyde can be achieved through several strategic approaches, including direct oxidation, multi-step sequences, and more sustainable "green" methods.

Oxidation Approaches for Naphthalene-2,3-dicarbaldehyde Synthesis

Oxidation reactions represent a direct method for synthesizing naphthalene-2,3-dicarbaldehyde from appropriate precursors. A common strategy involves the oxidation of 2,3-dimethylnaphthalene (B165509). For instance, oxidation using sodium dichromate can convert 2,3-dimethylnaphthalene into 2,3-naphthalenedicarboxylic acid, which can then be further transformed into the target dialdehyde (B1249045). rsc.orgcdnsciencepub.com Another approach is the oxidation of 2,3-bis(hydroxymethyl)naphthalene (B141878). rsc.org More recently, mechanochemical oxidation using 2-Iodoxybenzoic acid (IBX) has been demonstrated to convert naphthalene-2,3-dimethanol to naphthalene-2,3-dicarbaldehyde in high yield. rsc.orgresearchgate.net

The choice of oxidizing agent and reaction conditions is critical to achieving high yields and minimizing side products. The table below summarizes various oxidation methods.

| Precursor | Oxidizing Agent | Product | Yield | Reference |

| 2,3-Dimethylnaphthalene | Sodium Dichromate | 2,3-Naphthalenedicarboxylic acid | 87-93% | rsc.org |

| Naphthalene-2,3-dimethanol | IBX (mechanochemical) | Naphthalene-2,3-dicarbaldehyde | 81% | rsc.org |

| 2,3-bis(hydroxymethyl)naphthalene | Swern Oxidation | Naphthalene-2,3-dicarbaldehyde | High Efficiency | rsc.orgnih.gov |

Multi-step Synthetic Sequences for Naphthalene-2,3-dicarbaldehyde

Multi-step synthetic sequences offer a more controlled, albeit longer, route to naphthalene-2,3-dicarbaldehyde. These sequences often start from simpler, commercially available materials and build the naphthalene (B1677914) ring system with the desired aldehyde functionalities. rsc.orgresearchgate.net

One such sequence begins with phthalaldehyde and involves a Wittig reaction followed by a base-catalyzed ring closure to form the naphthalene ring. The resulting ester functional groups are then reduced to diols, which are subsequently oxidized to the final dicarbaldehyde. rsc.orgnih.gov For example, a multi-step synthesis starting from phthalaldehyde can yield naphthalene-2,3-dicarbaldehyde through a sequence of annulation, reduction, and oxidation steps. nih.gov While these multi-step syntheses can be high-yielding, they often involve several steps and the use of potentially hazardous reagents. rsc.organalab.com.tw

A one-pot synthesis method has also been reported, which involves heating 2,5-dimethoxytetrahydrofuran (B146720) and other starting materials in aqueous acetic acid with piperidine. However, this method can result in a mixture of acene-2,3-dicarbaldehydes with low selectivity. rsc.org

Improved and Green Synthesis Protocols for Naphthalene-2,3-dicarbaldehyde

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Mechanochemistry, which involves solvent-free reactions, has emerged as a promising green alternative. rsc.org For example, the mechanochemical synthesis of naphthalene-2,3-dicarboxylic acid diethyl ester from 1,2-phthalic dicarboxaldehyde has been achieved in high yield. rsc.org This intermediate can then be converted to naphthalene-2,3-dicarbaldehyde. The mechanochemical oxidation of 2,3-bis(hydroxymethyl)naphthalene using IBX is another example of a green protocol that provides the desired product in high yield. rsc.org

Microwave-assisted synthesis is another green chemistry approach that can accelerate reaction times and improve yields. davidpublisher.com These improved protocols aim to reduce the use of hazardous solvents and reagents, making the synthesis of naphthalene-2,3-dicarbaldehyde more sustainable. rsc.org

Derivatization Reactions Involving Naphthalene-2,3-dicarbaldehyde

Naphthalene-2,3-dicarbaldehyde is a key reagent in derivatization reactions, particularly for the analysis of primary amines and amino acids.

Reaction with Primary Amines and Amino Acids: Formation of Fluorescent Isoindole Derivatives

Naphthalene-2,3-dicarbaldehyde reacts with primary amines and amino acids in the presence of a nucleophile to form highly fluorescent isoindole derivatives. analab.com.twpickeringlabs.comkaydeetek.comcromatec.com.br This reaction is fundamental to many sensitive analytical methods for detecting and quantifying these biomolecules. researchgate.netresearchgate.net The resulting derivatives are significantly more stable than those formed with a similar reagent, o-phthalaldehyde (B127526) (OPA). researchgate.net

The reaction forms N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives when cyanide is the nucleophile, or 1-Alkylbenz-2-thioalkyl[f]isoindole derivatives when a mercaptan is used. pickeringlabs.comkaydeetek.comresearchgate.net These derivatives exhibit strong fluorescence, allowing for detection at very low concentrations. researchgate.netnih.gov The reaction is rapid and can be used for both pre- and post-column derivatization in chromatographic techniques like HPLC and capillary electrophoresis. pickeringlabs.comresearchgate.netnih.gov

The stability and fluorescence characteristics of the formed isoindole derivatives can be influenced by the specific amine or amino acid, as well as the reaction conditions. nih.govnih.gov

The table below provides examples of the application of this derivatization reaction.

| Analyte | Nucleophile | Derivative | Detection Method | Reference |

| Primary Amines | Cyanide | N-substituted 1-cyanobenz[f]isoindole | Fluorometric/Electrochemical | nih.govgoogle.com |

| Amino Acids | Cyanide | 2-substituted 1-cyanobenz[f]isoindoles | Capillary Electrophoresis with Fluorescence Detection | researchgate.net |

| Proteins/Peptides | Mercaptan | 1-Alkylbenz-2-thioalkyl[f]isoindole | HPLC with Fluorescence Detection | analab.com.twpickeringlabs.com |

| Biogenic Amines | Cyanide | N-substituted 1-cyanobenz[f]isoindole | HPLC with Fluorescence Detection | nih.gov |

The presence of a nucleophile is essential for the formation of stable and highly fluorescent isoindole derivatives from the reaction of naphthalene-2,3-dicarbaldehyde with primary amines. analab.com.twpickeringlabs.comcromatec.com.brthermofisher.com The two most commonly used types of nucleophiles are mercaptans and the cyanide ion.

Mercaptans: Thiols such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid react with naphthalene-2,3-dicarbaldehyde and a primary amine to yield a fluorescent 1-Alkylbenz-2-thioalkyl[f]isoindole. analab.com.twpickeringlabs.comthermofisher.com These derivatives are particularly stable, making them suitable for the analysis of proteins and peptides. analab.com.twpickeringlabs.com

Cyanide Ion: The cyanide ion (CN⁻) is another effective nucleophile in this reaction, leading to the formation of N-2-substituted-1-cyanobenz-[f]-isoindole (CBI) derivatives. researchgate.netnih.govnih.gov These CBI derivatives are intensely fluorescent and have been widely used for the sensitive detection of primary amines and amino acids. researchgate.netnih.govnih.gov The derivatization with NDA and cyanide is reported to be significantly more sensitive than methods using OPA and 2-mercaptoethanol. thermofisher.com In the absence of an amine, naphthalene-2,3-dicarbaldehyde can self-condense in the presence of cyanide and methanol (B129727), particularly in the presence of air, to form a unique crystalline product. researchgate.netresearchgate.net

The choice of nucleophile can influence the stability, fluorescence properties, and chromatographic behavior of the resulting derivative, allowing for optimization of analytical methods for specific applications. nih.govthermofisher.com

Mechanism of 1-Alkylbenz-2-thioalkyl[f]isoindole Formation from Naphthalene-2,3-dicarbaldehyde

Naphthalene-2,3-dicarbaldehyde (NDA) reacts with primary amines in the presence of a thiol-containing nucleophile, such as a mercaptan, to yield highly fluorescent 1-Alkylbenz-2-thioalkyl[f]isoindole derivatives. pickeringlabs.comscribd.compickeringlabs.com This reaction is particularly valuable for the derivatization of proteins, peptides, and other large amines because the resulting isoindole product is stable and does not internally quench its fluorescence. pickeringlabs.compickeringlabs.com

The reaction mechanism proceeds as follows:

Initial Attack: The primary amine first attacks one of the aldehyde groups of the naphthalene-2,3-dicarbaldehyde.

Iminium Ion Formation: This is followed by the elimination of a water molecule to form a Schiff base or iminium ion intermediate.

Thiol Addition: The thiol then acts as a nucleophile, attacking the iminium ion.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the second aldehyde group.

Dehydration: A final dehydration step leads to the formation of the stable, fluorescent 1-Alkylbenz-2-thioalkyl[f]isoindole.

This derivatization method enhances the detectability of primary amines in various analytical techniques. pickeringlabs.compickeringlabs.com

Formation of 2-Substituted 1-Cyanobenz[f]isoindoles via Naphthalene-2,3-dicarbaldehyde Reaction

In the presence of a cyanide ion (CN⁻), naphthalene-2,3-dicarbaldehyde reacts with primary amines to form intensely fluorescent N-2-substituted-1-cyanobenz-[f]-isoindole (CBI) derivatives. researchgate.netgoogle.communi.cz This reaction, a type of Strecker synthesis, provides a robust method for the quantitative analysis of primary amines, amino acids, and peptides. researchgate.netnih.govnih.gov

The reaction mechanism involves these key steps:

Cyanide Attack: The cyanide ion, acting as a nucleophile, attacks one of the aldehyde groups of the naphthalene-2,3-dicarbaldehyde. researchgate.net

Intermediate Formation: This initial reaction forms a cyanohydrin intermediate.

Amine Condensation: A primary amine then condenses with the second aldehyde group, forming an imine.

Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization to form the 1-cyanobenz[f]isoindole ring structure. google.com

The resulting CBI derivatives are notably stable, especially when compared to derivatives formed with other nucleophiles like 2-mercaptoethanol. muni.czacs.org This stability, combined with their high fluorescence quantum yield, makes them ideal for applications in high-performance liquid chromatography (HPLC) and capillary electrophoresis. researchgate.netacs.orgnih.gov The excitation and emission wavelengths for these derivatives are typically around 420-440 nm and 480-490 nm, respectively. google.comsigmaaldrich.com

Reactions of Naphthalene-2,3-dicarbaldehyde with Biothiols (e.g., Glutathione (B108866), Cysteine, Homocysteine)

Naphthalene-2,3-dicarbaldehyde is a valuable tool for the detection of biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). thno.orgnih.gov The reaction mechanisms differ based on the specific biothiol, leading to distinct products and enabling selective detection. thno.orgnih.govicm.edu.pl

For cysteine and homocysteine, the reaction is thought to proceed as follows:

Imine Formation: The amino group of the biothiol reacts with one of the aldehyde groups on naphthalene-2,3-dicarbaldehyde to form an imine. thno.orgnih.gov

Intramolecular Cyclization: The thiol group then attacks the imine bond, leading to the formation of a stable five-membered (for cysteine) or six-membered (for homocysteine) ring. thno.orgnih.gov

Second Condensation: The amino group of this newly formed ring structure then reacts with the second ortho-aldehyde group to yield the final product. thno.orgnih.gov

In the case of glutathione, the reaction is different. The product of the reaction between naphthalene-2,3-dicarbaldehyde and glutathione has been isolated and its structure confirmed. thno.orgnih.gov This reaction forms the basis for fluorescent probes designed for the specific detection of glutathione in biological systems, including living cells. thno.orgnih.govacs.org

Condensation Reactions and Product Characterization of Naphthalene-2,3-dicarbaldehyde

Naphthalene-2,3-dicarbaldehyde is known to undergo self-condensation reactions, particularly in the presence of cyanide ions and methanol at room temperature. researchgate.netresearchgate.net This reaction can lead to the formation of a unique and complex crystalline product, identified as 15-hydroxybenzo[g]benzo muni.cznih.govisochromeno[4,3-c]isochromen-7(15H)-one. researchgate.net The formation of this product is believed to involve a benzoin-type condensation coupled with a facile air oxidation of the naphthalene-2,3-dicarbaldehyde to a methyl ester. The reaction does not proceed in the absence of air. researchgate.net

The versatile reactivity of the dual aldehyde groups in naphthalene-2,3-dicarbaldehyde allows it to participate in various condensation and polymerization reactions. scbt.com The electron-withdrawing nature of these groups enhances the electrophilicity of the compound, making it susceptible to nucleophilic attack. scbt.com

The characterization of products resulting from reactions with naphthalene-2,3-dicarbaldehyde often employs a range of analytical techniques. For instance, the stable 2-substituted 1-cyanobenz[f]isoindole derivatives formed with primary amines are readily separated and detected using HPLC with fluorescence detection. nih.gov Mass spectrometry is also a crucial tool for identifying reaction products and elucidating degradation pathways. capes.gov.brnih.gov

Photochemical Transformations of Naphthalene-2,3-dicarbaldehyde

Derivatives of naphthalene-2,3-dicarbaldehyde are susceptible to photochemical transformations, particularly photobleaching. capes.gov.brnih.gov Studies on amino acid derivatives of naphthalene-2,3-dicarbaldehyde, specifically those generated with β-mercaptoethanol, have shown that they can degrade rapidly upon exposure to light. capes.gov.brnih.gov

In these photobleaching studies, the fluorescent isoindole derivatives were found to degrade into several products within the first two minutes of light exposure. capes.gov.brnih.gov The primary degradation product identified was the non-fluorescent lactam form of the original isoindole. capes.gov.brnih.gov This suggests that the degradation pathway for these derivatives under photochemical conditions is similar to that reported for o-phthalaldehyde derivatives. capes.gov.brnih.gov

Reaction Mechanisms and Kinetics in Naphthalene-2,3-dicarbaldehyde Chemistry

Detailed Mechanistic Investigations of Naphthalene-2,3-dicarbaldehyde Derivatization Reactions

The derivatization of primary amines with naphthalene-2,3-dicarbaldehyde in the presence of cyanide is a well-studied reaction. researchgate.netresearchgate.netacs.org The mechanism, as previously outlined, results in the formation of highly fluorescent and stable N-substituted 1-cyanobenz[f]isoindoles (CBIs). researchgate.netacs.org The stability of these CBI derivatives is significantly greater than those formed with o-phthalaldehyde and a thiol, making naphthalene-2,3-dicarbaldehyde a superior reagent for many applications. researchgate.netacs.org

The reaction kinetics have been a subject of investigation to optimize derivatization procedures for quantitative analysis. The reaction with primary amines is generally rapid. sigmaaldrich.com However, the stability of the fluorescent product can be influenced by factors such as the solvent composition. For instance, an amine-specific decline in fluorescence over time has been observed, which is attributed to intermolecular interactions leading to quenching. nih.gov Strategies to mitigate this, such as the addition of β-cyclodextrin or using dimethyl sulfoxide (B87167) as a solvent, have been developed to enhance the stability and reproducibility of the fluorescence signal. nih.gov

In the reaction with biothiols, the kinetics are also a key factor. The reaction of naphthalene-2,3-dicarbaldehyde with glutathione has been shown to reach maximum fluorescence intensity within 30 minutes. researchgate.net The pseudo-first-order rate constant for this reaction has been calculated, providing valuable data for the development of kinetic assays. researchgate.net

The degradation kinetics of naphthalene-2,3-dicarbaldehyde derivatives have also been characterized. For example, the time-dependent degradation of the isoindole derivative formed from L-serine and β-mercaptoethanol follows pseudo-first-order kinetics, with a half-life of 2.0 minutes at pH 9.2. capes.gov.brnih.gov Tandem mass spectrometry experiments have suggested an intramolecular reaction mechanism for the unimolecular degradation of the protonated isoindole. capes.gov.brnih.gov

Kinetic Studies of Naphthalene-2,3-dicarbaldehyde Derivative Formation and Degradation

Kinetic studies have been crucial in understanding the stability of derivatives formed from naphthalene-2,3-dicarbaldehyde (NDA), particularly in the context of analytical chemistry where these derivatives are used for fluorescent detection. Research has focused on the degradation of isoindole derivatives, which are the fluorescent products of the reaction between NDA, a primary amine, and a nucleophile.

Investigations into the stability of amino acids derivatized with NDA and the nucleophile β-mercaptoethanol have revealed important kinetic data. capes.gov.brnih.gov For instance, the degradation of the l-serine–NDA–β-mercaptoethanol isoindole derivative was found to follow pseudo-first-order kinetics. capes.gov.brnih.gov At room temperature and a pH of 9.2, this derivative exhibits a half-life of 2.0 minutes. capes.gov.brnih.gov The primary degradation product identified under most conditions is the nonfluorescent lactam form of the original fluorescent isoindole. capes.gov.brnih.gov

Further experiments using tandem mass spectrometry (MS/MS) have provided insight into the degradation mechanism. These studies showed that the protonated isoindole derivative undergoes unimolecular degradation even without solvent or atmosphere, which suggests an intramolecular reaction mechanism involving the hydroxyethylthio group from the β-mercaptoethanol. capes.gov.br Photobleaching studies also confirmed the rapid degradation of NDA derivatives, with the lactam being a predominant product within the first two minutes of light exposure. capes.gov.br

| Derivative | Kinetic Order | Half-life (t½) | Conditions | Primary Degradation Product |

| l-serine–NDA–β-mercaptoethanol | Pseudo-first-order | 2.0 minutes | pH 9.2, Room Temperature | Nonfluorescent lactam |

This table presents kinetic data for the degradation of a specific naphthalene-2,3-dicarbaldehyde derivative.

Factors Influencing Reaction Efficiency and Product Yield of Naphthalene-2,3-dicarbaldehyde Reactions

The efficiency of reactions involving naphthalene-2,3-dicarbaldehyde and the yield of its derivative products are influenced by several critical factors, including the choice of nucleophile, solvent, pH, and atmospheric conditions. researchgate.netnih.govnih.gov

Nucleophile Choice: The selection of a nucleophile is paramount in the derivatization of primary amines with NDA. While thiols like β-mercaptoethanol can be used, they tend to form less stable isoindole derivatives. capes.gov.brnih.gov In contrast, the use of cyanide ion (CN⁻) as a nucleophile leads to the formation of highly fluorescent and relatively stable 2-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netnih.govresearchgate.net This enhanced stability makes the NDA/CN⁻ reagent system superior for many analytical applications compared to reagents like o-phthalaldehyde (OPA) or NDA combined with thiols. researchgate.netnih.gov

Solvent and pH: The reaction environment significantly impacts derivative stability. The degradation of the l-serine–NDA–β-mercaptoethanol derivative is notable at a pH of 9.2. capes.gov.br The solvent can also play a direct role in the reaction. For example, the isoindole derivative formed with β-mercaptoethanol can react further with methanol to create a more stable fluorescent methoxy–isoindole, highlighting a way to enhance derivative stability. capes.gov.brnih.gov The general solubility of acene-2,3-dicarbaldehydes in organic solvents such as DMF, toluene, THF, chloroform (B151607), and dichloromethane (B109758) also indicates the versatility of solvent choice for different synthetic purposes. rsc.org

Atmospheric Conditions: For certain side reactions, the presence of air is a determining factor. The self-condensation of NDA, which can compete with the desired derivatization reaction, is an oxidative process. This reaction, which leads to a non-fluorescent benzoin (B196080) condensation product, does not occur in the absence of air. researchgate.netresearchgate.net

Structural Properties: The inherent chemical structure of NDA contributes to its reactivity. The two aldehyde groups on the naphthalene backbone are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbons and facilitates nucleophilic attack. scbt.com This inherent reactivity makes NDA a versatile reagent for forming derivatives with primary amines, amino acids, and peptides. researchgate.netresearchgate.net

| Factor | Influence on Reaction | Details |

| Nucleophile | Product Stability & Yield | Cyanide (CN⁻) produces highly stable and fluorescent 1-cyanobenz[f]isoindole derivatives. nih.govresearchgate.net Thiols (e.g., β-mercaptoethanol) form less stable derivatives. capes.gov.br |

| Solvent | Derivative Stability & Solubility | Methanol can react with certain isoindole derivatives to form a more stable methoxy-isoindole product. capes.gov.brnih.gov NDA is soluble in various organic solvents (DMF, Toluene, THF, etc.). rsc.org |

| pH | Reaction Kinetics | Derivatization reactions are often performed under basic conditions (e.g., pH 9.2) to facilitate nucleophilic attack. capes.gov.br |

| Atmosphere | Side Reactions | The presence of air (oxygen) is required for the oxidative self-condensation of NDA, an undesirable side reaction. researchgate.netresearchgate.net |

| Reagent Structure | Reactivity | NDA derivatives are generally more stable than those of o-phthalaldehyde (OPA). researchgate.netnih.gov The electron-withdrawing aldehyde groups increase electrophilicity. scbt.com |

This table summarizes key factors that control the outcome of reactions involving naphthalene-2,3-dicarbaldehyde.

Oxidative Condensation Pathways of Naphthalene-2,3-dicarbaldehyde

Beyond its use in derivatization, naphthalene-2,3-dicarbaldehyde can undergo self-condensation reactions, particularly under oxidative conditions. researchgate.netresearchgate.net A notable example is its reaction in the presence of cyanide ion and methanol at room temperature, which yields a unique crystalline product identified as 15-hydroxybenzo[g]benzo scbt.combham.ac.ukisochromeno[4,3-c]isochromen-7(15H)-one. researchgate.netresearchgate.net

This transformation is not a simple condensation but is proposed to be the result of a pathway that combines two key processes: a benzoin condensation and a facile air oxidation. researchgate.netresearchgate.net The reaction is critically dependent on the presence of atmospheric oxygen; the product does not form in the absence of air. researchgate.netresearchgate.net This indicates that an oxidation step is essential for the pathway to proceed. The proposed mechanism involves the oxidation of NDA to a methyl ester intermediate, which then participates in the condensation. This oxidative self-condensation represents a significant side reaction that can reduce the yield of desired fluorescent derivatives in analytical applications if not properly controlled, for instance by minimizing the reaction mixture's exposure to air. researchgate.net

Analytical Applications of Naphthalene 2,3 Dicarbaldehyde Derivatives

Electrochemical Detection Methodologies for Naphthalene-2,3-dicarbaldehyde Derivatives

In addition to fluorescence and chemiluminescence, derivatives of naphthalene-2,3-dicarbaldehyde can also be detected using electrochemical methods. nih.govgoogle.com NDA has been investigated as a derivatizing reagent for the electrochemical detection of tagged amino acids. nih.gov The resulting derivatives are electroactive, allowing for their quantification using techniques such as amperometry. acs.org

Amperometric Detection of Naphthalene-2,3-dicarbaldehyde-Tagged Analytes

Amperometric detection has been successfully applied to the analysis of NDA-derivatized amino acids following their separation by open tubular liquid chromatography. nih.gov Using gradient elution, 18 NDA-derivatized amino acids were separated in under 50 minutes. nih.gov This method demonstrated compatibility between gradient elution and electrochemical detection. nih.gov A remarkable detection limit of 36 attomoles (amol) was achieved for the asparagine-NDA derivative. nih.gov The utility of this technique for quantitative analysis was further demonstrated by the analysis of the NDA-tagged hydrolysis products of bovine chymotrypsinogen. nih.gov

| Technique | Analyte | Separation Method | Detection Limit |

| Amperometric Detection | NDA-tagged amino acids | Open tubular liquid chromatography with gradient elution | 36 amol (for asparagine-NDA) |

Table 5: Amperometric Detection of NDA-Tagged Analytes

Cyclic Voltammetry Studies of Naphthalene-2,3-dicarbaldehyde Derivatives

Cyclic voltammetry has been employed to investigate the electrochemical oxidation of cyanobenz[f]isoindole (CBI) derivatives of amino acids and peptides, which are formed by the reaction of these analytes with naphthalene-2,3-dicarbaldehyde. nih.govacs.org Studies have shown that the oxidation potentials of these derivatives are influenced by the nature of the amino acid or peptide. nih.gov

For instance, the half-wave potentials (E1/2) for derivatized amino acids span a range of 215 mV. nih.govacs.org Derivatives of basic amino acids are generally the easiest to oxidize, while those of acidic amino acids are the most difficult. nih.govacs.org This difference in oxidation potentials can be attributed to the electronic effects of the amino acid side chains on the CBI moiety. Similarly, the E1/2 values for derivatized peptides vary over a range of 270 mV, with minor structural changes leading to significant shifts in oxidation potential. nih.govacs.org This characteristic allows for a degree of selective detection and identification of different amino acids and peptides based on their electrochemical behavior. nih.gov

The electrochemical properties of NDA derivatives have been compared to those of fullerene derivatives in some studies, highlighting the distinct electronic characteristics of each class of compounds. d-nb.info Furthermore, the electrochemical behavior of NDA itself has been studied, revealing that it exists in three isomeric forms in aqueous solution: the unhydrated dialdehyde (B1249045) (DA), the acyclic monohydrated (MA), and the cyclic hemiacetal (HAC). nih.gov The proportions of these isomers are pH-dependent, which in turn affects the derivatization reaction efficiency. nih.gov

| Derivative Type | Parameter | Finding | Reference |

|---|---|---|---|

| Amino Acid-CBI Derivatives | E1/2 Range | 215 mV | nih.govacs.org |

| Peptide-CBI Derivatives | E1/2 Range | 270 mV | nih.govacs.org |

| NDA Isomers (in aqueous solution) | Forms | Dialdehyde (DA), Acyclic Monohydrated (MA), Cyclic Hemiacetal (HAC) | nih.gov |

pH Effects on Electrochemical Characteristics of Naphthalene-2,3-dicarbaldehyde Derivatives

The effect of pH on the electrochemical characteristics of naphthalene-2,3-dicarbaldehyde derivatives is a critical aspect of their analytical application. Research has demonstrated that the oxidation potentials of cyanobenz[f]isoindole (CBI) derivatives of amino acids are virtually independent of pH. nih.govacs.org This pH independence is a significant advantage, as it allows for the selective detection of CBI derivatives in the presence of interfering compounds whose electrochemical behavior is pH-dependent, such as phenolic compounds. nih.govacs.org By adjusting the pH of the detection medium, it is possible to shift the oxidation potential of interfering phenols while the potential of the CBI derivatives remains constant, thus enabling their selective detection. acs.org

In contrast to the derivatives, the isomeric forms of underivatized NDA in aqueous solution are highly dependent on pH. nih.gov At low and high pH values, the unhydrated dialdehyde form, which is reactive towards primary amines, is predominant. nih.gov At intermediate pH, the acyclic monohydrated form is more abundant. nih.gov The optimal pH for the derivatization reaction is around 9, where the base-catalyzed regeneration of the unhydrated dialdehyde form is most efficient, leading to a higher yield of the desired fluorescent derivative. nih.gov

| Compound | pH Effect | Observation | Reference |

|---|---|---|---|

| CBI-Amino Acid Derivatives | Oxidation Potential | Virtually independent of pH | nih.govacs.org |

| NDA | Isomeric Forms | Proportions of dialdehyde, monohydrated, and hemiacetal forms are pH-dependent | nih.gov |

| NDA Derivatization Reaction | Optimal pH | pH 9 provides the most efficient labeling of biomolecules | nih.gov |

Application in the Analysis of Complex Biological Matrices Using Naphthalene-2,3-dicarbaldehyde

Amino Acid Profiling in Biological Samples with Naphthalene-2,3-dicarbaldehyde Derivatization

Naphthalene-2,3-dicarbaldehyde (NDA) is a widely used derivatizing reagent for the analysis of amino acids in various biological samples. researchgate.net The reaction of NDA with the primary amine group of amino acids in the presence of a cyanide ion yields highly fluorescent and electrochemically active 2-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.net This derivatization is crucial for enhancing the sensitivity of detection, especially when using techniques like high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, and capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. researchgate.netnih.gov

The stability of NDA-derivatized amino acids has been a subject of investigation. While more stable than derivatives formed with o-phthalaldehyde (B127526) (OPA), they can still undergo degradation. nih.gov The primary degradation product is often the non-fluorescent lactam form of the isoindole derivative. nih.gov However, the stability can be enhanced by the presence of methanol (B129727), which can react to form a more stable fluorescent methoxy-isoindole derivative. nih.gov

The use of NDA derivatization has enabled the analysis of amino acids at very low concentrations. For instance, with open tubular liquid chromatography and electrochemical detection, a detection limit of 36 attomoles was achieved for the asparagine-NDA derivative. nih.gov Similarly, capillary electrophoresis with laser-induced fluorescence detection has achieved detection limits in the attomole range for NDA-labeled leucine. researchgate.net These sensitive methods are valuable for analyzing amino acid content in complex biological matrices like urine, plasma, and even single cells. researchgate.netresearchgate.net

| Analytical Technique | Detection Method | Key Finding | Reference |

|---|---|---|---|

| Open Tubular Liquid Chromatography | Electrochemical Detection | Detection limit of 36 amol for asparagine-NDA derivative | nih.gov |

| Capillary Electrophoresis | Laser-Induced Fluorescence | Detection limit of 0.8 amol for leucine-NDA derivative | researchgate.net |

| High-Performance Liquid Chromatography | Fluorescence Detection | Optimized procedures for accurate microplate-based detection of 19 of 20 amino acids | nih.gov |

Detection of Peptides and Proteins via Naphthalene-2,3-dicarbaldehyde Derivatization

Naphthalene-2,3-dicarbaldehyde (NDA) derivatization is a valuable tool for the sensitive detection of peptides and proteins. The reagent reacts with the primary amino groups present in these biomolecules, such as the N-terminal amine and the ε-amino group of lysine (B10760008) residues, to form fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.govpickeringlabs.com This labeling enhances the detectability of peptides and proteins in various analytical separation techniques.

The electrochemical properties of NDA-derivatized peptides have been studied, revealing that minor variations in the peptide structure can lead to significant changes in their oxidation potentials. nih.govacs.org This characteristic can be exploited for selective detection in complex mixtures. The stability of the NDA derivatives is a notable advantage over those formed with o-phthalaldehyde (OPA), making NDA particularly suitable for pre-column derivatization in HPLC. pickeringlabs.com

Micellar electrokinetic chromatography (MEKC) has been successfully employed for the separation of NDA-derivatized substance P and its lysine-containing metabolites. nih.gov The optimization of surfactant composition and the use of organic modifiers in the separation buffer were crucial for achieving the separation of all six derivatized peptides. nih.gov This demonstrates the utility of NDA derivatization in combination with high-resolution separation techniques for the analysis of peptide profiles in biological systems.

| Analyte | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Peptides | Cyclic Voltammetry | Minor structural variations cause marked changes in oxidation potential | nih.govacs.org |

| Substance P and metabolites | Micellar Electrokinetic Chromatography (MEKC) | Successful separation of six lysine-containing derivatized peptides | nih.gov |

| Proteins and large amines | HPLC (pre-column derivatization) | NDA forms stable derivatives suitable for chromatographic analysis | pickeringlabs.com |

Analysis of Biogenic Mono- and Diamines Using Naphthalene-2,3-dicarbaldehyde

Naphthalene-2,3-dicarbaldehyde (NDA) has been successfully applied as a pre-column derivatizing agent for the simultaneous determination of biogenic monoamines and diamines in various food matrices, such as cheese and milk. researchgate.netnih.gov The derivatization reaction, carried out in the presence of cyanide as a nucleophile, converts the amines into highly fluorescent derivatives that can be detected with high sensitivity using fluorescence detectors. nih.gov

A fluorescence-HPLC method was developed for the simultaneous analysis of eight biogenic monoamines (histamine, methylamine, tyramine, ethylamine, propylamine, tryptamine, 2-phenylethylamine, isoamylamine) and two biogenic diamines (putrescine, cadaverine). nih.gov The derivatives were separated on a C18 column using gradient elution and detected fluorimetrically with excitation at 424 nm and emission at 494 nm. nih.gov This method achieved low detection limits, ranging from 0.002 to 0.4 ng injected on-column, and demonstrated good precision with within- and between-day relative standard deviations generally below 5%. nih.gov

The utility of this method has been demonstrated in the analysis of Greek cheeses, where ultrasound-assisted liquid-liquid extraction was used for sample preparation prior to derivatization. nih.gov Similarly, a simple isocratic HPLC method was developed for the analysis of biogenic monoamines in milk samples, with the derivatized amines being separated in less than 30 minutes. researchgate.net These applications highlight the effectiveness of NDA derivatization for the routine monitoring of biogenic amines in food products.

| Biogenic Amine | Matrix | Detection Limit (ng, on-column) | Reference |

|---|---|---|---|

| Histamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Methylamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Tyramine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Ethylamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Propylamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Tryptamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| 2-Phenylethylamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Isoamylamine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Putrescine | Greek Cheese | 0.002 - 0.4 | nih.gov |

| Cadaverine | Greek Cheese | 0.002 - 0.4 | nih.gov |

Sphingoid Base Determination with Naphthalene-2,3-dicarbaldehyde Labeling

Naphthalene-2,3-dicarbaldehyde (NDA) serves as an effective pre-column labeling reagent for the fluorescent determination of bioactive sphingoid bases, such as sphingosine (B13886), sphinganine (B43673), and C20-sphinganine, using high-performance liquid chromatography (HPLC). nih.gov Cellular levels of these sphingoid bases are typically in the range of 10 to 100 pmol per 10^6 cells, necessitating a sensitive detection method. nih.gov The derivatization with NDA in the presence of cyanide ions produces stable and intensely fluorescent 1-cyano-2-alkyl-benz[f]isoindole (CBI) derivatives. nih.gov

A comparative study between NDA and o-phthalaldehyde (OPA) as fluorogenic reagents for sphingoid base detection revealed that the NDA derivatives are more stable. nih.gov The NDA derivatives of sphingoid bases are detected with high sensitivity by monitoring fluorescence at an excitation wavelength of 252 nm and an emission wavelength of 483 nm. nih.gov The method allows for the determination of sphingoid bases at concentrations below 1.0 pmol in 1 x 10^5 cells, with a detection limit of approximately 0.1 pmol. nih.gov Linear calibration curves were obtained over a range of 0.5 to 500 nM. nih.gov

The analytical method involves the separation of the CBI derivatives on a reversed-phase C18 column with a simple mobile phase of 90% acetonitrile (B52724). nih.gov This method has been successfully applied to measure the accumulation of sphingosine in U937 cells treated with N,N-dimethylsphingosine and sphinganine in cells treated with fumonisin B1. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 252 nm | nih.gov |

| Emission Wavelength | 483 nm | nih.gov |

| Detection Limit | ~0.1 pmol | nih.gov |

| Linear Range | 0.5 - 500 nM | nih.gov |

| Mobile Phase | 90% Acetonitrile | nih.gov |

Advanced Spectroscopic Characterization and Computational Studies of Naphthalene 2,3 Dicarbaldehyde

Structural Elucidation and Conformational Analysis of Naphthalene-2,3-dicarbaldehyde and its Derivatives

The precise structure and conformation of naphthalene-2,3-dicarbaldehyde and its derivatives are paramount for understanding their reactivity and spectroscopic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Naphthalene-2,3-dicarbaldehyde Species

NMR spectroscopy is a cornerstone technique for the structural verification of naphthalene-2,3-dicarbaldehyde and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a solvent such as deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of naphthalene-2,3-dicarbaldehyde displays characteristic signals for its aromatic and aldehydic protons. rsc.org Similarly, the ¹³C NMR spectrum reveals distinct peaks for the different carbon atoms, including the carbonyl carbons of the aldehyde groups. rsc.org These spectral data serve as a definitive fingerprint for the compound's core structure.

Beyond the parent compound, NMR is crucial for confirming the structure of derivatives formed in labeling reactions. For instance, when naphthalene-2,3-dicarbaldehyde reacts with primary amines like dopamine (B1211576) or serotonin (B10506) in the presence of cyanide, it forms N-substituted 1-cyanobenz[f]isoindole (CBI) products. nih.gov NMR spectroscopy has been employed to definitively determine the atomic connectivity of these complex CBI-products, confirming the successful derivatization. nih.gov In another study, the reaction product of the compound with glutathione (B108866) was isolated, and its structure was unequivocally confirmed using 1D and 2D NMR techniques. thno.org

Table 1: NMR Spectroscopic Data for Naphthalene-2,3-dicarbaldehyde

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | CDCl₃ | 10.61 (s, 2H), 8.42 (s, 2H), 8.02-8.05 (m, 2H), 7.72-7.74 (m, 2H) rsc.org |

This table presents typical NMR chemical shifts for naphthalene-2,3-dicarbaldehyde. The specific values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS and MS/MS) for Naphthalene-2,3-dicarbaldehyde Product Identification

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation patterns of naphthalene-2,3-dicarbaldehyde and its derivatives, thereby aiding in their identification and structural characterization.

For the parent molecule, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 184, corresponding to its molecular weight. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation. The MS/MS spectrum of the protonated molecule ([M+H]⁺, m/z 185.0597) shows characteristic fragment ions, with major peaks observed at m/z 157, 141, and 129. nih.gov

MS and MS/MS are particularly powerful in analyzing the products of derivatization reactions. In the study of amino acids derivatized with naphthalene-2,3-dicarbaldehyde and β-mercaptoethanol, MS/MS experiments were used to demonstrate the unimolecular degradation of the protonated isoindole derivative, suggesting an intramolecular reaction mechanism. capes.gov.brnih.gov Similarly, when used to label peptides like enkephalins, LC-MS analysis can distinguish between different derivatized species. nih.govacs.org For example, tandem mass spectrometry of a labeled enkephalin (ion at m/z 809.5) revealed a specific fragmentation pattern corresponding to the loss of the aminothiol (B82208) side chain for one of the detected species. nih.govacs.org The technique is also used to confirm the products of reactions with other biomolecules, such as the reaction with glutathione, where the mass spectrum showed a peak at m/z 473.0, corresponding to the [NDA+GSH] adduct. thno.org

Table 2: Key Mass Spectrometry Data for Naphthalene-2,3-dicarbaldehyde

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| GC-MS | 184 ([M]⁺) | 155, 127 nih.gov |

This table summarizes the main fragmentation peaks observed for naphthalene-2,3-dicarbaldehyde under different mass spectrometric conditions.

UV-Visible Absorption and Fluorescence Spectroscopy of Naphthalene-2,3-dicarbaldehyde Systems

UV-Visible absorption and fluorescence spectroscopy are fundamental for characterizing the photophysical properties of naphthalene-2,3-dicarbaldehyde and its derivatives. The parent compound itself is largely non-fluorescent, a property that changes dramatically upon reaction with primary amines. thermofisher.com

Naphthalene-2,3-dicarbaldehyde exhibits broad absorption in the UV-Vis spectrum, with a reported maximum absorption wavelength (λmax) around 340 nm in a dichloromethane (B109758) solution. rsc.org

The most significant application of this compound is in fluorescence derivatization. The reaction of naphthalene-2,3-dicarbaldehyde with a primary amine in the presence of a nucleophile like cyanide ion or a thiol produces highly fluorescent and relatively stable 2-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netnih.govpickeringlabs.com These derivatives exhibit strong fluorescence, making them detectable at very low concentrations. For instance, CBI derivatives of dopamine and norepinephrine (B1679862) can be detected in femtomole amounts. nih.gov

The fluorescence properties, including excitation and emission wavelengths, are dependent on the specific derivative and the solvent environment. Generally, the derivatized products have excitation maxima around 420-450 nm and emission maxima in the range of 480-570 nm. thno.orgrsc.org For example, upon derivatization with glycine (B1666218) in a borate (B1201080) buffer, the resulting product has an excitation maximum at 420 nm and an emission maximum at approximately 480 nm. A study on a series of acene-2,3-dicarbaldehydes showed that the naphthalene (B1677914) derivative fluoresces with a maximum emission wavelength (λem) of 363 nm in dichloromethane. rsc.org The fluorescence of these derivatives can sometimes be quenched by certain structural features or interactions, as seen with CBI-dopamine and CBI-serotonin, but can be recovered by altering the chemical environment. nih.gov

Table 3: Spectroscopic Properties of Naphthalene-2,3-dicarbaldehyde and a Derivative

| Compound | Solvent | λmax (Absorption, nm) | λex (Excitation, nm) | λem (Emission, nm) |

|---|---|---|---|---|

| Naphthalene-2,3-dicarbaldehyde | Dichloromethane | 340 rsc.org | - | 363 rsc.org |

This table highlights the absorption and fluorescence characteristics, showing the shift to longer wavelengths and the emergence of strong fluorescence upon derivatization.

Theoretical and Computational Chemistry Approaches for Naphthalene-2,3-dicarbaldehyde

Computational chemistry provides powerful insights into the electronic structure, conformation, and interactions of naphthalene-2,3-dicarbaldehyde and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure of Naphthalene-2,3-dicarbaldehyde

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been instrumental in understanding the properties of naphthalene-2,3-dicarbaldehyde and related acene-dicarbaldehydes.

These calculations can predict frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic transitions and reactivity. schrodinger.com For naphthalene-2,3-dicarbaldehyde, DFT calculations have shown that the HOMO and LUMO orbital densities are distributed across the entire molecule, including the terminal aldehyde groups. nih.gov

A systematic study of acene-2,3-dicarbaldehydes using time-dependent DFT (TD-DFT) revealed that as the size of the acene core increases, the HOMO-LUMO gap decreases significantly. rsc.orgnih.gov This trend is in good agreement with experimental UV-Vis spectra, which show a red-shift (a shift to longer wavelengths) in absorption as the conjugated system becomes larger. rsc.orgnih.gov DFT calculations have also been used more broadly to investigate the electronic structure and chemical bonding in crystalline naphthalene, providing a foundational understanding of the parent aromatic system. researchgate.net

Table 4: Calculated Electronic Properties of Naphthalene-2,3-dicarbaldehyde via DFT

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.69 nih.gov |

| LUMO Energy | -2.42 nih.gov |

These values were calculated at the B3LYP-D3(BJ)/6-311+G(d,p)/SMD(DCM)//B3LYP-D3(BJ)/6-31G(d)/SMD(DCM) level of theory. nih.gov

Molecular Modeling for Conformational and Interaction Studies of Naphthalene-2,3-dicarbaldehyde Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable for studying the complex three-dimensional structures and intermolecular interactions of derivatives of naphthalene-2,3-dicarbaldehyde.

A prominent example is the use of molecular modeling to investigate the conformation of peptides labeled with this compound. nih.govacs.org In a study involving the derivatization of enkephalins, molecular modeling was used to explore the hypothesis that different chromatographic peaks observed in LC-MS analysis corresponded to different protonation sites and, consequently, different conformations of the labeled peptide. nih.govacs.org The modeling identified three fundamental low-energy conformations for the labeled leucine-enkephalin:

A β-turn-like conformation stabilized by two hydrogen bonds.

A 3₁₀-helix with one hydrogen bond.

An extended form with no intramolecular interactions. nih.govacs.org

These computational results, combined with experimental data from H/D exchange mass spectrometry, helped to elucidate the complex relationship between structure, analytical behavior, and fluorescence properties of the derivative. nih.gov More broadly, molecular mechanics, a method that uses classical physics to model molecular systems, is a common approach for conformational searching to identify stable geometries of flexible molecules. youtube.com Molecular dynamics simulations have also been used to predict the crystal shape of naphthalene, demonstrating the power of these techniques to model molecular behavior from the single-molecule to the bulk material level. arxiv.orgrsc.org

Prediction of Spectroscopic Properties of Naphthalene-2,3-dicarbaldehyde Systems

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in predicting and corroborating the spectroscopic properties of naphthalene-2,3-dicarbaldehyde and its derivatives. researchgate.netrsc.org These theoretical calculations provide valuable insights into the electronic structure and transitions that govern the molecule's interaction with electromagnetic radiation.

Theoretical studies have successfully complemented experimental characterizations, which include UV-vis, FT-IR, and 1H NMR spectroscopies. researchgate.net DFT calculations are used to model the geometric and electronic properties, such as frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and reactivity.

For naphthalene-2,3-dicarbaldehyde and related acene-2,3-dicarbaldehydes, DFT calculations show a trend where increasing the number of fused aromatic rings leads to a smaller HOMO-LUMO gap. rsc.orgresearchgate.net This reduction in the energy gap corresponds to a red-shift in the UV-vis absorption spectra, meaning the molecule absorbs light at longer wavelengths. rsc.org

Time-dependent DFT (TD-DFT) is specifically employed to simulate UV-Visible absorption spectra. bohrium.com For instance, gas-phase TD-DFT calculations performed at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level have been used to calculate frontier orbital energy levels, HOMO-LUMO gaps, orbital distributions, and UV-Vis spectra for a series of acene-dicarbaldehydes, including the naphthalene derivative. rsc.org These computational models can accurately predict the electronic transitions responsible for the observed absorption bands. rsc.org The calculated UV-vis spectra for naphthalene-2,3-dicarbaldehyde show characteristic absorption peaks that are consistent with experimental findings. researchgate.net

The table below summarizes key computational data for naphthalene-2,3-dicarbaldehyde and related acene systems, illustrating the impact of extending the conjugated π-system on electronic properties.

Data sourced from computational studies on acene-2,3-dicarbaldehydes. rsc.orgresearchgate.net

Furthermore, computational studies extend to predicting the properties of systems derived from naphthalene-2,3-dicarbaldehyde. For example, TD-DFT calculations have been used to study highly conjugated, two-dimensional oligomers (2DOs) prepared from this aldehyde. researchgate.net These simulations help in understanding how the electronic properties can be tuned, predicting that such oligomers could have very small HOMO-LUMO gaps and absorb light into the near-infrared region. researchgate.net

Simulations of Reaction Pathways Involving Naphthalene-2,3-dicarbaldehyde

Computational modeling is instrumental in elucidating the reaction mechanisms and pathways involving naphthalene-2,3-dicarbaldehyde. These simulations provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

One significant area of simulation is its synthesis. A plausible iterative reaction sequence for producing naphthalene-2,3-dicarbaldehyde has been proposed and is supported by DFT calculations. rsc.orgresearchgate.net This pathway involves a series of steps that build up the acene framework, and computational models help to understand the energetics and feasibility of each step in the sequence. rsc.orgresearchgate.net

Simulations have also been crucial in studying the subsequent reactions of naphthalene-2,3-dicarbaldehyde. It serves as a versatile reactant for creating novel compounds. rsc.org For example, its utility has been demonstrated in:

Grignard Reactions: To synthesize α,α′-diaryl-2,3-acenedimethanols. rsc.org

Double-Aldol Condensation Reactions: To produce acenotropones. rsc.org

Derivatization Reactions: Its reaction with primary amines in the presence of cyanide to yield highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives is well-documented. researchgate.netresearchgate.net This reaction is widely used for the sensitive detection of amino acids and peptides. researchgate.netnih.gov Molecular modeling has been employed to study the conformation of the resulting labeled compounds, helping to interpret complex analytical data from techniques like LC-MS. nih.gov

A unique self-condensation reaction of naphthalene-2,3-dicarbaldehyde in the presence of cyanide ion and methanol (B129727) has been investigated. researchgate.netresearchgate.net This reaction, which is dependent on the presence of air, yields a complex oxidative condensation product. The proposed mechanism involves a combination of air oxidation and a benzoin-type condensation, a pathway elucidated through detailed spectroscopic analysis of the product. researchgate.net

The table below outlines key simulated or proposed reaction pathways involving naphthalene-2,3-dicarbaldehyde.

Information compiled from studies on the reactivity and synthesis of naphthalene-2,3-dicarbaldehyde. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Furthermore, the microbial degradation of naphthalene is a subject of environmental interest, and while many pathways start with dioxygenation at the 1,2-positions, degradation can also be initiated at the 2,3-position, forming naphthalene-2,3-diol, a related precursor. ethz.ch Computational studies can help map the enzymatic reactions and intermediates in these biodegradation pathways.

Biomedical and Biological Research Applications of Naphthalene 2,3 Dicarbaldehyde

Fluorescent Probes for Biomolecule Detection and Imaging Based on Naphthalene-2,3-dicarbaldehyde

The development of fluorescent probes is crucial for understanding complex biological processes. Naphthalene-2,3-dicarbaldehyde serves as a foundational scaffold for creating such probes due to its ability to react with primary amines and other nucleophiles to form highly fluorescent products. pickeringlabs.comcymitquimica.com

Development of Naphthalene-2,3-dicarbaldehyde-Based Chemosensors

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a measurable signal, such as a change in fluorescence. bohrium.com Naphthalene-2,3-dicarbaldehyde is a key component in the synthesis of such sensors. Its two aldehyde groups can react with various molecules, leading to the formation of new compounds with distinct fluorescent properties. nih.gov This reactivity has been exploited to develop chemosensors for a range of biological targets. bohrium.commdpi.com

Researchers have synthesized derivatives of naphthalene-2,3-dicarbaldehyde to enhance their sensing capabilities. For instance, introducing different functional groups onto the naphthalene (B1677914) ring can modulate the probe's reactivity and fluorescence response towards specific biomolecules. nih.govthno.org This strategic modification allows for the fine-tuning of chemosensors for improved selectivity and sensitivity.

Naphthalene-2,3-dicarbaldehyde as Fluorescent Probes for Glutathione (B108866) (GSH) and Other Biothiols

Glutathione (GSH) is a critical antioxidant in biological systems, and its abnormal levels are linked to various diseases. nih.govthno.org Naphthalene-2,3-dicarbaldehyde (NDA) and its derivatives have proven to be effective fluorescent probes for detecting GSH and other biothiols like cysteine (Cys) and homocysteine (Hcy). nih.govthno.org

The detection mechanism involves a reaction between the o-dialdehyde group of the naphthalene derivative and the biothiol. nih.gov This reaction leads to a significant enhancement in fluorescence, allowing for the quantification of the biothiol concentration. nih.gov Studies have shown that different derivatives of NDA exhibit varying selectivity towards different biothiols. For example, by introducing specific functional groups, researchers have developed probes that can distinguish between GSH, Cys, and Hcy. nih.gov

One study successfully synthesized two new naphthalene dialdehyde (B1249045) compounds and investigated their sensing abilities towards biothiols. nih.govthno.org The results indicated that these probes could not only detect GSH in living cells but also showed potential clinical significance in diagnosing and predicting mortality in patients with sepsis, a condition associated with severe oxidative stress. nih.govthno.orgresearchgate.netnih.gov

| Probe nih.gov | Target Biothiol(s) nih.gov | Key Finding nih.govthno.org |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | GSH, Cys, Hcy | Detects GSH in living cells and shows clinical significance for sepsis. |

| 6-Methoxynaphthalene-2,3-dicarbaldehyde (MNDA) | GSH, Hcy | Capable of detecting GSH in live cells using two-photon microscopy. |

| 6-Fluoronaphthalene-2,3-dicarbaldehyde (FNDA) | GSH, Cys, Hcy | Detects GSH in living cells and shows clinical significance for sepsis. |

Application of Naphthalene-2,3-dicarbaldehyde Probes in Live Cell Imaging and Two-Photon Microscopy

A significant advantage of naphthalene-2,3-dicarbaldehyde-based probes is their applicability in imaging living cells. nih.govthno.org Their ability to permeate cell membranes allows for the in-situ detection and visualization of intracellular biomolecules. nih.gov Confocal fluorescence microscopy has been used to observe strong green fluorescence in HeLa cells incubated with NDA derivatives, indicating excellent cell permeability and successful detection of intracellular GSH. nih.gov

Furthermore, certain derivatives, such as 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), are suitable for two-photon microscopy (TPM). nih.govthno.org TPM is an advanced imaging technique that allows for deeper tissue penetration and reduced phototoxicity, making it ideal for imaging in live animals and tissues. acs.orgrsc.org MNDA has been successfully used for two-photon imaging of GSH in live cells and even in rat hippocampal slices, demonstrating its potential for in-vivo applications. nih.govresearchgate.net

Naphthalene-2,3-dicarbaldehyde Probes for Specific Amino Acids and Their Clinical Relevance

The reactivity of naphthalene-2,3-dicarbaldehyde with primary amines makes it a valuable reagent for the detection of amino acids. researchgate.netacs.orgresearchgate.netnih.gov It reacts with amino acids in the presence of a nucleophile, such as cyanide, to form highly fluorescent derivatives that can be analyzed using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. nih.govacs.org

This methodology has significant clinical relevance. For example, a method using NDA as a derivatizing reagent has been developed for the determination of asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and arginine in human plasma. nih.gov Elevated levels of ADMA are considered a cardiovascular risk factor. nih.gov The NDA-based method offers stable derivatives and complete separation of ADMA and SDMA, making it a reliable tool for routine clinical analysis. nih.gov

Investigations into Biological Activity and Mechanisms of Naphthalene-2,3-dicarbaldehyde

Beyond its role in fluorescent sensing, naphthalene-2,3-dicarbaldehyde itself has been investigated for its own biological activities, particularly as an enzyme inhibitor.

Enzyme Inhibition Studies of Naphthalene-2,3-dicarbaldehyde (e.g., Fungal ASADH Inhibition)

Research has shown that naphthalene-2,3-dicarbaldehyde can act as an inhibitor of certain enzymes. A notable example is its inhibition of aspartate semialdehyde dehydrogenase (ASADH), an essential enzyme in the lysine (B10760008) biosynthesis pathway of fungi. medchemexpress.comchemondis.comchemsrc.com

Naphthalene-2,3-dicarbaldehyde has been identified as a fungal ASADH inhibitor with a reported Ki (inhibition constant) of 45 μM. medchemexpress.comchemondis.comchemsrc.combioscience.co.uk By inhibiting this crucial enzyme, the compound disrupts the growth of pathogenic fungi. For instance, it has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, with an IC50 of 58.2 μM and a minimum inhibitory concentration (MIC) of 12 μg/mL. medchemexpress.comchemondis.comchemsrc.com These findings highlight the potential of naphthalene-2,3-dicarbaldehyde as a lead compound for the development of novel antifungal agents. chemsrc.commedchemexpress.eu

| Enzyme Target | Organism | Inhibition Data |

| Aspartate semialdehyde dehydrogenase (ASADH) medchemexpress.comchemondis.comchemsrc.com | Candida albicans medchemexpress.comchemondis.comchemsrc.com | Ki: 45 μM medchemexpress.comchemondis.comchemsrc.com |

| IC50: 58.2 μM medchemexpress.comchemondis.comchemsrc.com | ||

| MIC: 12 μg/mL medchemexpress.comchemondis.comchemsrc.com |

Assessment of Naphthalene-2,3-dicarbaldehyde in Diagnostic Methodologies for Diseases (e.g., Sepsis, Metabolic Disorders)

Naphthalene-2,3-dicarbaldehyde (NDA) has emerged as a critical tool in the development of diagnostic methodologies, primarily due to its function as a fluorogenic derivatizing reagent. It reacts with primary amines, such as those in amino acids and biothiols, in the presence of a nucleophile like cyanide, to form highly fluorescent and stable cyanobenz[f]isoindole (CBI) adducts. researchgate.netumw.edu.pl This reaction is the foundation of its use in detecting and quantifying biomarkers associated with various diseases.

Sepsis Diagnosis:

Sepsis, a life-threatening condition caused by a dysregulated host response to infection, leads to severe oxidative stress and subsequent organ damage. thno.orgnih.gov Altered levels of the biothiol glutathione (GSH) are strongly associated with sepsis. thno.orgnih.gov NDA and its derivatives have been successfully employed as fluorescent probes to detect GSH levels, showing significant potential for the diagnosis and mortality prediction in sepsis patients. thno.orgnih.govnih.gov

In one study, researchers developed fluorescent chemosensors based on naphthalene dialdehyde compounds to detect biothiols. thno.orgnih.gov Specifically, NDA and a related compound, 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA), were shown to not only detect GSH in living cells but also to have clinical significance in diagnosing and predicting mortality in individuals with sepsis. thno.orgnih.govnih.gov The diagnostic performance of these probes was evaluated by comparing their area under the curve (AUC) with standard clinical scoring systems. The AUC for NDA was 0.758, and for FNDA, it was 0.744, indicating good diagnostic utility. nih.gov

Metabolic Disorders:

Changes in the concentrations of amino acids in biological fluids like plasma and urine are linked to various metabolic disorders, including type 2 diabetes mellitus. researchgate.netumw.edu.plmdpi.com Analytical methods using NDA for the derivatization of amino acids followed by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with fluorescence detection have proven to be powerful tools for diagnosis. researchgate.netumw.edu.plmdpi.com